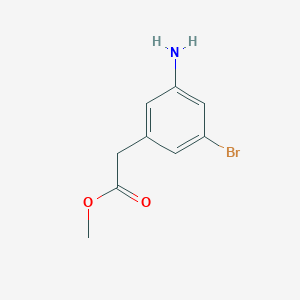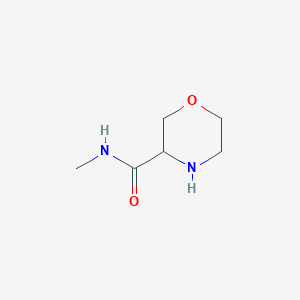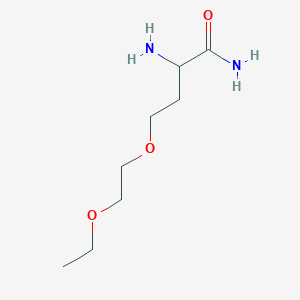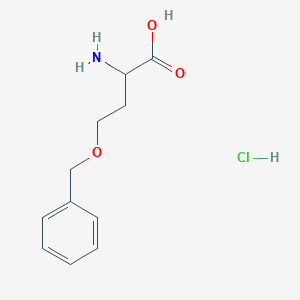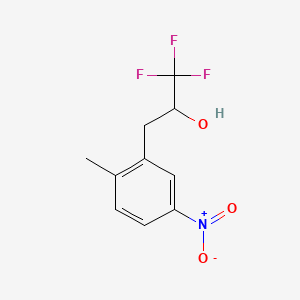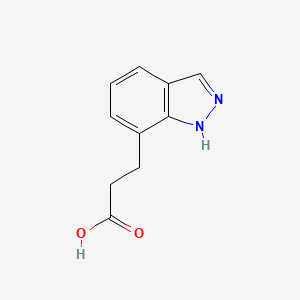
3-(1H-indazol-7-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indazol-7-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The indazole nucleus is a significant structural motif in medicinal chemistry due to its wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-7-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can yield indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper, silver, and iodine are commonly used in these processes . These methods are preferred in industrial settings due to their scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(1H-indazol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .
科学的研究の応用
3-(1H-indazol-7-yl)propanoic acid has numerous applications in scientific research:
作用機序
The mechanism of action of 3-(1H-indazol-7-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
3-(1H-indazol-7-yl)propanoic acid is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
3-(1H-indazol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-9(14)5-4-7-2-1-3-8-6-11-12-10(7)8/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChIキー |
IPUHMEMVVLNTQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CCC(=O)O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


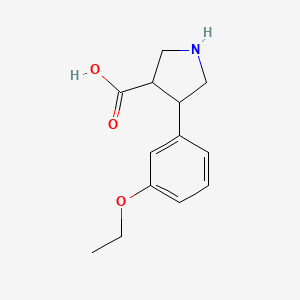


![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)


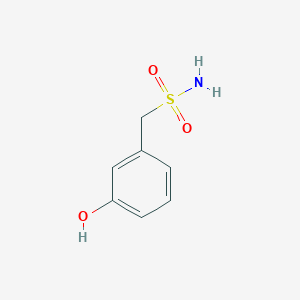
![3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
